molecular formula C24H39N7O8 B14233688 L-Threonyl-L-histidyl-L-threonyl-L-valyl-L-proline CAS No. 823233-23-4

L-Threonyl-L-histidyl-L-threonyl-L-valyl-L-proline

Cat. No.: B14233688
CAS No.: 823233-23-4
M. Wt: 553.6 g/mol
InChI Key: FKCOSFATTAHGOP-PISLBAIXSA-N
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Description

L-Threonyl-L-histidyl-L-threonyl-L-valyl-L-proline is a peptide compound composed of five amino acids: threonine, histidine, valine, and proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-histidyl-L-threonyl-L-valyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-histidyl-L-threonyl-L-valyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form histidinal.

    Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Coupling reagents like DIC and HOBt.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield histidinal, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Threonyl-L-histidyl-L-threonyl-L-valyl-L-proline has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of L-Threonyl-L-histidyl-L-threonyl-L-valyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Threonyl-L-histidyl-L-threonyl-L-valyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This sequence can influence the peptide’s stability, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

823233-23-4

Molecular Formula

C24H39N7O8

Molecular Weight

553.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C24H39N7O8/c1-11(2)18(23(37)31-7-5-6-16(31)24(38)39)29-22(36)19(13(4)33)30-20(34)15(8-14-9-26-10-27-14)28-21(35)17(25)12(3)32/h9-13,15-19,32-33H,5-8,25H2,1-4H3,(H,26,27)(H,28,35)(H,29,36)(H,30,34)(H,38,39)/t12-,13-,15+,16+,17+,18+,19+/m1/s1

InChI Key

FKCOSFATTAHGOP-PISLBAIXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)O)N)O

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)N

Origin of Product

United States

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